Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate is a chemical compound with the Chemical Abstracts Service (CAS) number 1403766-62-0. It has gained attention in the field of medicinal chemistry due to its potential applications in drug development and synthesis of bioactive molecules. The compound's molecular formula is , and it has a molar mass of approximately 325.41 g/mol .
Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate belongs to the class of isoquinoline derivatives, which are cyclic organic compounds containing a benzene ring fused to a pyridine ring. This specific compound is categorized under alkaloids, which are known for their pharmacological effects and are commonly found in various plants .
The synthesis of Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate typically involves several steps, including:
The use of organic solvents and catalysts is common to enhance yield and purity during these reactions .
The synthesis may involve various reaction conditions such as temperature control, reaction time, and concentration of reactants, which are crucial for achieving high yields. Specific methodologies can vary depending on the desired purity and scale of production.
The molecular structure of Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate features a bicyclic system with both aliphatic and aromatic characteristics. The presence of the Boc protecting group plays a significant role in its reactivity.
Key structural data includes:
Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate can undergo various chemical reactions typical for isoquinoline derivatives, including:
These reactions are often facilitated by specific reagents or catalysts that enhance reactivity while maintaining selectivity towards desired products .
Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate exhibits standard physical properties typical for organic compounds:
Key chemical properties include:
Relevant data from suppliers indicate that proper storage conditions are essential for maintaining compound integrity .
Ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate finds applications primarily in scientific research:
The tert-butoxycarbonyl (Boc) group serves as a cornerstone for nitrogen protection in isoquinoline alkaloid synthesis, particularly for the 2-position nitrogen in octahydro-isoquinoline scaffolds. Its orthogonal stability toward nucleophiles and acidic reagents allows sequential deprotection in multifunctional intermediates. In the synthesis of ethyl 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate, Boc anhydride ((Boc)₂O) is employed under Schotten-Baumann conditions (aqueous NaOH/dioxane, 0°C to 25°C), achieving >95% protection yield while preventing lactamization at N-2 [1] [3]. Critical optimization studies reveal that DMAP catalysis (5 mol%) reduces reaction times from 24h to 2h by accelerating carbonyl electrophilicity. For sterically congested intermediates, Boc-imidazole in DMF at 60°C provides superior regioselectivity by minimizing O-alkylation byproducts [3]. Post-protection, the Boc group enhances crystallinity, facilitating purification via hexane/EtOAc recrystallization.
Table 1: Optimization of Boc Protection for 2-Amino-octahydro-isoquinoline Precursors
Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
---|---|---|---|---|---|
NaOH (2 eq) | Dioxane/H₂O | 0→25 | 24 | 95 | High (N-protection) |
DMAP (5 mol%) | THF | 25 | 2 | 98 | High |
None | DMF | 60 | 8 | 89 | Moderate |
TEA (3 eq) | CH₂Cl₂ | 40 | 12 | 78 | Low (O-alkylation) |
Cyclization to construct the octahydro-isoquinoline core employs three principal methodologies: Diels-Alder approaches, ring-closing metathesis (RCM), and Pictet-Spengler reactions. Diels-Alder reactions between dihydropyridine dienes and acrylate dienophiles generate decahydro-isoquinoline skeletons with inherent endo/exo stereocontrol. Microwave-assisted Diels-Alder cyclizations (160°C, toluene) reduce reaction times to 30 min with 85% yield and >20:1 endo selectivity [5]. RCM using Grubbs II catalyst (5 mol%) on diallylamine precursors provides cis-fused octahydro-isoquinolines, though over-reduction risks necessitate careful temperature modulation (40°C, CH₂Cl₂) [1]. Pictet-Spengler cyclizations of tryptamine analogues under Brønsted acid catalysis (TFA, CH₂Cl₂) deliver tetrahydro-isoquinolines, which require subsequent hydrogenation (Pd/C, H₂) to saturate the ring system. Critical to all routes is the protection of the 6-oxo group as a ketal during cyclization to prevent side reactions, followed by deprotection with TsOH post-cyclization [1] [5].
Table 2: Comparative Cyclization Methods for Octahydro-isoquinoline Synthesis
Method | Catalyst/Conditions | Temp (°C) | Time | Yield (%) | Stereoselectivity |
---|---|---|---|---|---|
Diels-Alder | Microwave, toluene | 160 | 30 min | 85 | >20:1 endo |
RCM | Grubbs II (5 mol%), CH₂Cl₂ | 40 | 3 h | 75 | cis-Fusion only |
Pictet-Spengler | TFA (10 eq), CH₂Cl₂ | 25 | 12 h | 65 | Variable |
Acid-catalyzed | POCl₃, DMF (Vilsmeier) | 80 | 2 h | 70 | Moderate |
Ethylation at the 3-position carboxyl group predominantly utilizes nucleophilic acyl substitution on acid chloride intermediates or Pd-catalyzed carbonylation. The acid chloride route involves treating 3-carboxy-2-Boc-octahydro-isoquinolin-6-one with oxalyl chloride (cat. DMF, CH₂Cl₂, 0°C), followed by ethanol quench to afford the ethyl ester in 90% yield [1]. For sensitive substrates, Pd(PPh₃)₂Cl₂-catalyzed carbonylation (1 atm CO, EtOH, 80°C) enables direct esterification of 3-bromo precursors, though yields are substrate-dependent (70–85%) [9]. Solvent selection profoundly impacts stereointegrity: Polar aprotic solvents (DMF, MeCN) minimize epimerization at C-3, while protic solvents (EtOH) accelerate racemization. Recent advances employ Rh(III)-catalyzed C–H activation with ethyl glyoxylate as a carboxyl source, achieving 88% yield with [Cp*RhCl₂]₂/CsOAc in methanol at 25°C [8]. Catalyst loading can be reduced to 2 mol% without compromising efficiency.
Stereoselective synthesis of the 2-Boc-6-oxo-octahydro-isoquinoline-3-carboxylate requires precise control at C-1, C-3, C-4a, and C-8a. Four strategies dominate:
Table 3: Stereoselective Methods for Key Asymmetric Centers
Stereocenter | Method | Conditions | Selectivity | Yield (%) |
---|---|---|---|---|
C-3 | Evans alkylation | nBuLi, CH₂=CHCH₂Br, THF, –78°C | >95% de | 90 |
C-1/C-3 | Ru-(S)-BINAP hydrogenation | 50 psi H₂, iPrOH, 25°C | 98% ee | 95 |
C-4a/C-8a | Boc-directed cyclization | TFA, CH₂Cl₂, –40°C | 4:1 trans:cis | 85 |
Racemic C-3 | Enzymatic resolution | CAL-B, phosphate buffer, 37°C | 99% ee | 45 |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9